(R)-Pterosin B

Descripción general

Descripción

(R)-Pterosin B is a natural product that has been found to possess a variety of biological activities, including antioxidant, antimicrobial, and anticancer properties. It has been isolated from a variety of plant species, including the tropical plant Pterocarpus marsupium. In addition, (R)-Pterosin B has been found to have potential applications in the fields of medicine and biotechnology.

Aplicaciones Científicas De Investigación

Cardiomyocyte Hypertrophy Inhibition

Pterosin B: has been studied for its effects on cardiomyocyte hypertrophy , which is a condition where heart muscle cells enlarge, potentially leading to heart failure. A study using the H9c2 cell line demonstrated that Pterosin B could mitigate hypertrophy induced by angiotensin II, suggesting a potential therapeutic role in heart diseases .

Osteoarthritis Treatment

Research has shown that Pterosin B can prevent chondrocyte hypertrophy and protect against osteoarthritis in mice. By inhibiting the Sik3 pathway, Pterosin B helps maintain the homeostasis of articular cartilage, making it a promising candidate for osteoarthritis treatment .

Antioxidant Activity

Pterosin B exhibits antioxidant properties, which are crucial in reducing oxidative stress within the body. Oxidative stress is linked to various chronic diseases, and Pterosin B’s ability to attenuate excessive reactive oxygen species (ROS) production could be beneficial in managing conditions associated with oxidative damage .

Cell Viability and Cytotoxicity

Studies involving Pterosin B have also focused on its impact on cell viability and cytotoxicity. Understanding how Pterosin B affects cell survival and death can provide insights into its safety profile and therapeutic window for various medical applications .

Mecanismo De Acción

Target of Action

The primary target of Rac Pterosin B is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These enzymes are involved in the pathogenesis of Alzheimer’s disease (AD). BACE1 is responsible for the cleavage of the amyloid precursor protein, which leads to the formation of β-amyloid peptides, a key factor in the development of AD. Cholinesterases, on the other hand, are enzymes that break down acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.

Mode of Action

Rac Pterosin B interacts with its targets by inhibiting their activity. Specifically, it has been found to inhibit BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with respective IC50 values of 29.6, 16.2, and 48.1 μM . It acts as a noncompetitive inhibitor against human BACE1 and BChE, and as a mixed-type inhibitor against AChE . This means that it binds to the active sites of these enzymes, preventing them from performing their normal function.

Pharmacokinetics

Rac Pterosin B exhibits strong blood-brain barrier (BBB) permeability, with an effective permeability (Pe) of 60.3×10^−6 cm/s on PAMPA-BBB . This suggests that the compound can effectively reach the brain to exert its effects on BACE1 and cholinesterases.

Result of Action

The inhibition of BACE1 and cholinesterases by Rac Pterosin B leads to a decrease in the secretion of β-amyloid peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein . This could potentially slow down the progression of AD and improve cognitive function.

Propiedades

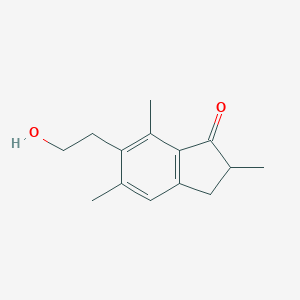

IUPAC Name |

6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(R)-Pterosin B | |

CAS RN |

34175-96-7 | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 - 110 °C | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

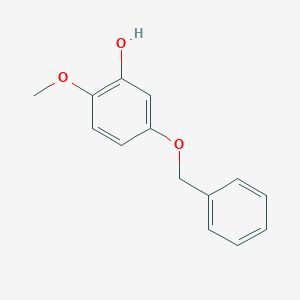

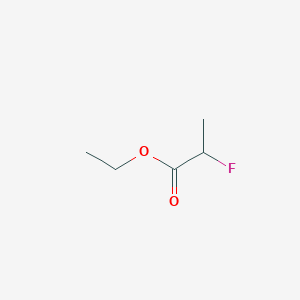

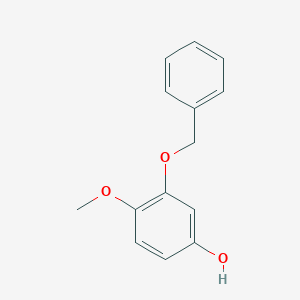

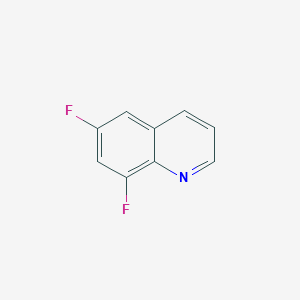

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

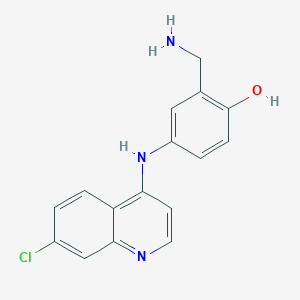

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)